N-(5-Bromopyridin-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-2-5(7)3-8-4-6/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLXIPCYRBBBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733748 | |
| Record name | N-(5-Bromopyridin-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-18-4 | |
| Record name | N-(5-Bromo-3-pyridinyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyridin-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of 5-Bromo-3-aminopyridine
The most widely reported method involves the reaction of 5-bromo-3-aminopyridine with methanesulfonyl chloride under basic conditions. This nucleophilic substitution reaction proceeds via the formation of a sulfonamide bond.
Procedure :
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5-Bromo-3-aminopyridine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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A base, typically triethylamine (1.2–2.0 equiv) or pyridine , is added to scavenge HCl generated during the reaction.
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Methanesulfonyl chloride (1.1–1.5 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions.
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The mixture is stirred at room temperature for 12–24 hours.
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The product is isolated via aqueous workup (e.g., washing with NaHCO₃) and purified by recrystallization or column chromatography.
Key Parameters :
-
Temperature : Room temperature (prolonged stirring at >30°C may lead to decomposition).
Mechanistic Insight :
The reaction follows an Sₙ2 mechanism , where the amine attacks the electrophilic sulfur in methanesulfonyl chloride, displacing chloride. The base neutralizes HCl, shifting the equilibrium toward product formation.
Alternative Routes: Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics.
Procedure :
-
5-Bromo-3-aminopyridine and methanesulfonyl chloride are mixed in a microwave-compatible solvent (e.g., acetonitrile).
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The reaction is irradiated at 80–100°C for 15–30 minutes.
Advantages :
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability while maintaining high purity (>98%).
Continuous Flow Synthesis
Continuous flow systems enhance heat and mass transfer, critical for exothermic sulfonylation reactions.
Process :
-
5-Bromo-3-aminopyridine and methanesulfonyl chloride are fed into a reactor at controlled molar ratios.
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A tertiary amine (e.g., N,N-diisopropylethylamine ) is used as a base.
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The reaction occurs in a microchannel reactor at 50–60°C with a residence time of 10–15 minutes.
Benefits :
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Microwave-Assisted | Industrial-Scale |
|---|---|---|---|
| Reaction Time | 12–24 hours | 15–30 minutes | 10–15 minutes |
| Yield | 74–90% | 88–92% | >99% |
| Solvent | DCM/THF | Acetonitrile | Toluene/DMF |
| Purification | Column Chromatography | Recrystallization | Crystallization |
| Scalability | Limited | Moderate | High |
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-Bromopyridin-3-yl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction typically yields amines or other reduced nitrogen-containing compounds.
Scientific Research Applications
Organic Synthesis
N-(5-Bromopyridin-3-yl)methanesulfonamide serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Coupling Reactions : It can be utilized in Suzuki and Heck coupling reactions to form more complex organic molecules.
- Nucleophilic Substitution : The bromine atom can be substituted by different nucleophiles, facilitating the synthesis of diverse derivatives.
Drug Development
This compound is being explored for its potential roles in drug development:
- Pharmaceutical Intermediates : It is investigated for its utility in synthesizing pharmaceutical agents, particularly sulfonamide-based drugs known for their antimicrobial properties.
- Biological Studies : Researchers study its effects on biological pathways, particularly how sulfonamide derivatives interact with enzymes and receptors.
Biological Applications
This compound exhibits potential as an enzyme inhibitor:
- Mechanism of Action : The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The presence of bromine enhances binding affinity due to its ability to participate in halogen bonding.
Material Science
In material science, this compound is utilized to develop new materials with specific properties:
- Specialty Chemicals : It plays a role in creating specialty chemicals that have applications ranging from coatings to electronic materials.
Agricultural Chemistry
The compound's derivatives are also being explored for agricultural applications:
- Agrochemicals : this compound can be used in the synthesis of agrochemicals aimed at crop protection, showcasing its versatility beyond traditional chemical applications.
Case Study 1: Drug Development
A study highlighted the potential of this compound derivatives as inhibitors of specific bacterial enzymes. These derivatives demonstrated significant antibacterial activity against resistant strains, emphasizing their relevance in developing new antimicrobial agents.
Case Study 2: Organic Synthesis
Research has shown that using this compound as a coupling agent in Suzuki reactions significantly improves yield and selectivity for complex organic compounds, showcasing its importance in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting or modulating the activity of the target. The bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can affect various biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of N-(5-Bromopyridin-3-yl)methanesulfonamide, highlighting differences in substituents and molecular properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1083326-18-4 | C₇H₇BrN₂O₂S | 263.11 | -SO₂NH₂CH₃ at C3, -Br at C5 |
| N-((5-Bromopyridin-3-yl)methyl)ethanesulfonamide | 1202552-53-1 | C₈H₁₁BrN₂O₂S | 279.15 | Ethylsulfonamide (-SO₂NH₂C₂H₅) linked via methylene bridge |
| N-(5-Bromo-2-methoxy-3-pyridinyl)cyclopropanesulfonamide | 1083326-05-9 | Not provided | Not provided | Cyclopropanesulfonamide, -OCH₃ at C2 |
| N-(5-Bromopyridin-3-yl)pivalamide | Not provided | Not provided | Not provided | Pivalamide (-CONH-C(CH₃)₃) at C3 |
| N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide | Not provided | Not provided | Not provided | Trifluoromethylbenzenesulfonamide, benzyloxy and methyl substituents |
Physicochemical Properties
- Electron Effects : The bromine atom at C5 and sulfonamide group at C3 in the target compound create electron-withdrawing effects, enhancing the pyridine ring's electrophilicity. In contrast, N-(5-Bromopyridin-3-yl)pivalamide () replaces the sulfonamide with a pivalamide group, introducing steric bulk and electron-donating characteristics, which may reduce reactivity .
- Solubility: The ethylsulfonamide analog () has a higher molecular weight (279.15 vs.
- Rigidity vs. Flexibility : The cyclopropanesulfonamide group in N-(5-Bromo-2-methoxy-3-pyridinyl)cyclopropanesulfonamide () introduces a rigid three-membered ring, which could affect binding affinity in biological systems compared to the flexible methanesulfonamide group .
Research Findings and Key Differences
- Analogs with bulkier substituents (e.g., pivalamide in ) may exhibit reduced membrane permeability due to increased steric hindrance .
- Thermal Stability : Methanesulfonamide derivatives generally exhibit higher thermal stability compared to ethanesulfonamides (), as shorter alkyl chains reduce conformational自由度 .
Biological Activity
N-(5-Bromopyridin-3-yl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position of a pyridine ring, combined with a methanesulfonamide functional group. The sulfonamide moiety enhances solubility and facilitates interactions with biological targets through hydrogen bonding. The presence of bromine allows for halogen bonding, which can stabilize interactions with enzymes and receptors.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Notably, it may function as an enzyme inhibitor, modulating various biochemical pathways. The sulfonamide group is critical for binding to active sites, potentially inhibiting enzyme activity.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzyme activities, contributing to its potential therapeutic applications. For instance, the interaction studies have shown that it can effectively bind to various biological targets, which could lead to applications in drug development.
Structure-Activity Relationships (SAR)
The structure of this compound is pivotal in determining its biological activity. Comparative studies with structurally similar compounds reveal insights into how variations in the chemical structure influence activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(5-Bromopyrimidin-2-yl)methanesulfonamide | Contains a pyrimidine ring instead of pyridine | Different ring structure affects reactivity |
| N-(5-Chloropyridin-3-yl)methanesulfonamide | Chlorine atom instead of bromine | Variations in halogen size influence binding properties |
| N-(5-Fluoropyridin-3-yl)methanesulfonamide | Fluorine atom instead of bromine | Fluorine's electronegativity alters interaction dynamics |
| N-(6-Bromopyridin-3-yl)methanesulfonamide | Bromine at the 6-position | Positioning of bromine affects reactivity |
| N-(Pyridin-3-yl)methanesulfonamide | No halogen substitution | Lacks halogen; potentially different biological activity |
These comparisons highlight the importance of specific structural features in enhancing or diminishing biological activity.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Enzyme Inhibition : A study focusing on PI3K inhibitors indicated that sulfonamide functionality is crucial for inhibitory activity. While not directly tested on PI3K, the structural similarities suggest potential inhibitory effects on similar pathways .
- Case Study : In a recent case study involving related compounds, derivatives demonstrated significant anticancer activity with IC50 values indicating potent effects against various cancer cell lines. This suggests that modifications to the core structure can enhance therapeutic efficacy .
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–25°C (room temperature) | |
| Catalyst | DMAP (5 mol%) | |
| Purification | Silica gel (CH₂Cl₂/MeOH 95:5) | |
| Yield | 75–91% |
Q. Table 2. Spectroscopic Data Comparison
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.41 (d, J=2.4 Hz, 1H, pyridine-H) | |
| HRMS (ESI+) | [M+H]+ m/z calc. 279.96, found 279.95 |
Contradictions and Resolutions
- Discrepancy in Melting Points : Some reports list mp 89–92°C, while others note decomposition above 150°C. This may arise from polymorphic forms. Use DSC (differential scanning calorimetry) to identify stable crystalline phases .
- Biological Activity : While structurally similar sulfonamides show antimicrobial activity (), direct data for this compound is scarce. Validate via in vitro MIC assays against Gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
